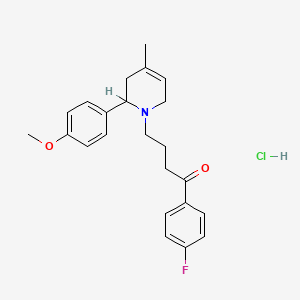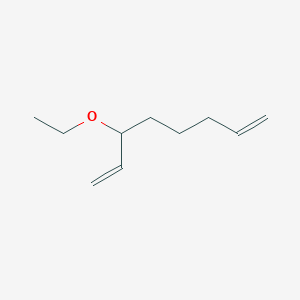
3-Ethoxyocta-1,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyocta-1,7-diene is an organic compound with the molecular formula C10H18O. It is a member of the diene family, characterized by the presence of two double bonds in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxyocta-1,7-diene can be synthesized through several methods. One common approach involves the reaction of ethanol with butadiene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where ethanol and butadiene are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons .
Scientific Research Applications
3-Ethoxyocta-1,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Ethoxyocta-1,7-diene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides. The exact mechanism depends on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethoxyocta-1,7-diene include other dienes such as 1,7-octadiene and 1,3-butadiene. These compounds share similar structural features but differ in their chemical properties and reactivity .
Uniqueness
This functional group can participate in various chemical reactions, making the compound versatile in organic synthesis .
Properties
CAS No. |
30566-41-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-ethoxyocta-1,7-diene |
InChI |
InChI=1S/C10H18O/c1-4-7-8-9-10(5-2)11-6-3/h4-5,10H,1-2,6-9H2,3H3 |
InChI Key |
HSTYWJHTCYZHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


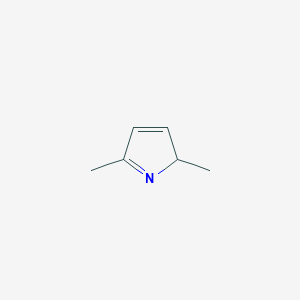
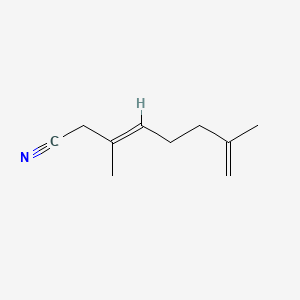
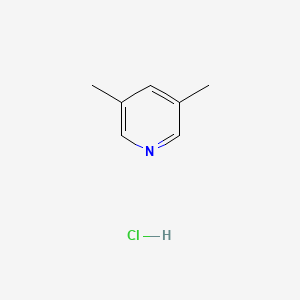
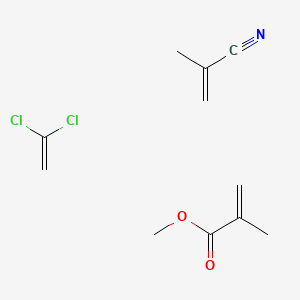
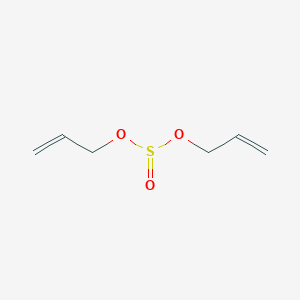
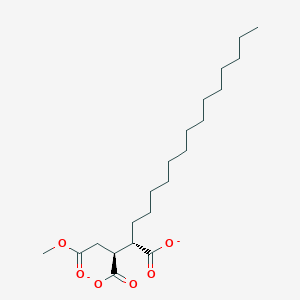
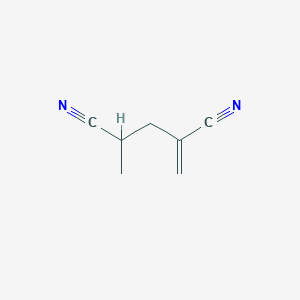
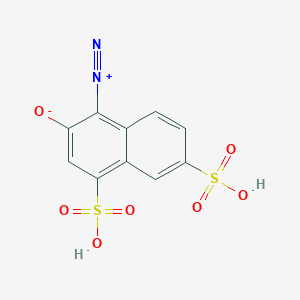
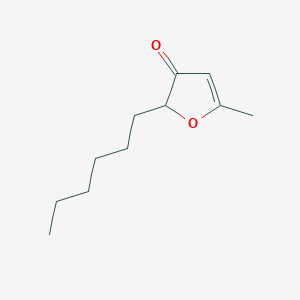

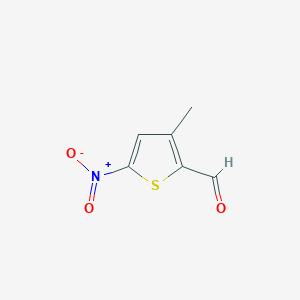
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)

